molecular formula C19H21FN2O3S B6571276 4-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide CAS No. 946299-43-0

4-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

Cat. No.: B6571276
CAS No.: 946299-43-0
M. Wt: 376.4 g/mol
InChI Key: PPHIHKWJBHPBJD-UHFFFAOYSA-N
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Description

4-Fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a fluorinated benzamide derivative featuring a tetrahydroquinoline scaffold modified with a propane-1-sulfonyl group at position 1. The 4-fluoro substitution on the benzamide moiety distinguishes it from related compounds.

Properties

IUPAC Name

4-fluoro-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c1-2-12-26(24,25)22-11-3-4-14-7-10-17(13-18(14)22)21-19(23)15-5-8-16(20)9-6-15/h5-10,13H,2-4,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPHIHKWJBHPBJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic routes and reaction conditions:

  • The critical step often involves the sulfonylation reaction, where the propane-1-sulfonyl group is attached under specific conditions, such as the presence of a sulfonyl chloride reagent and a suitable base.

  • Reactions are typically carried out under controlled temperatures to ensure high yields and purity of the final product.

Industrial production methods:

  • Industrial production would likely follow similar synthetic steps but on a larger scale. The use of automated synthesis equipment and continuous flow reactors could optimize efficiency and reproducibility.

Chemical Reactions Analysis

Types of reactions it undergoes:

  • Oxidation and reduction reactions can modify the tetrahydroquinoline ring or the sulfonyl group.

  • Substitution reactions may occur at the fluoro or sulfonyl positions.

Common reagents and conditions used in these reactions:

  • Oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substituents might be introduced or replaced using reagents such as halides or nucleophiles under basic or acidic conditions.

Major products formed from these reactions:

  • Oxidative products could include ketones or sulfoxides.

  • Reductive products might involve the formation of primary or secondary amines from the sulfonyl group.

Scientific Research Applications

In Chemistry:

  • As a model compound in studying reaction mechanisms involving fluoro-benzamide derivatives.

  • Investigating the electronic effects of substituents on reaction pathways.

In Biology and Medicine:

  • Could be explored for its effects on cellular signaling pathways or as a lead compound for developing new therapeutics.

In Industry:

  • Applications might include materials science, where its unique properties could be utilized in developing advanced materials or coatings.

Mechanism of Action

The mechanism by which the compound exerts its effects:

  • While specific biological mechanisms might not be fully elucidated, compounds of this type can interact with various molecular targets through their unique structural motifs.

  • Potential interactions with proteins or enzymes due to the benzamide and sulfonyl groups.

Molecular targets and pathways involved:

  • Potential to affect pathways involved in inflammation, cellular metabolism, or signal transduction.

  • May interact with specific receptors or enzymes modulating cellular responses.

Comparison with Similar Compounds

Key Structural Features

The compound’s core structure includes:

  • Tetrahydroquinoline scaffold: A partially saturated heterocyclic system that enhances metabolic stability compared to fully aromatic quinoline derivatives.
  • Propane-1-sulfonyl group : An alkyl sulfonyl substituent at position 1, which may influence solubility, membrane permeability, and protein binding.
  • 4-Fluorobenzamide : A fluorinated aromatic ring linked via an amide bond, contributing to electronic and steric effects.

Comparison with mTOR Inhibitors ()

Compounds 10e, 10f, and 10g from share the tetrahydroquinoline scaffold but differ in substituents:

Compound Substituent at Position 1 Benzamide Substituents Target
Target Compound Propane-1-sulfonyl 4-fluoro Unknown
10e Morpholine-4-carbonyl 3,5-bis(trifluoromethyl) mTOR
10f Piperidine-1-carbonyl 3,5-difluoro mTOR
10g Piperidine-1-carbonyl 3-fluoro-5-(trifluoromethyl) mTOR

Key Observations :

  • Sulfonyl vs.
  • Fluorination Patterns : The target’s single 4-fluoro group contrasts with multi-fluorinated or trifluoromethyl-substituted analogs, which are designed for stronger electron-withdrawing effects and receptor binding .

Comparison with RORγ Inhibitors ()


highlights sulfonamide- and benzamide-containing RORγ inhibitors. Selected examples include:

Compound (ID) Substituent at Position 1 Aromatic Substituents IC50/EC50
Target Compound Propane-1-sulfonyl 4-fluoro (benzamide) Not reported
7 4-Fluorophenylsulfonyl 2,4-difluoro (sulfonamide) <1 μmol/L
8 4-Fluorophenylsulfonyl 2-chloro-6-fluoro (benzamide) <15 μmol/L
SR1555 Not specified Not specified 1.5 μmol/L

Key Observations :

  • Sulfonamide vs. Benzamide : Compound 7 (sulfonamide) exhibits higher potency (IC50 <1 μmol/L) than benzamide-based analogs, suggesting sulfonamide groups may enhance RORγ binding .
  • Fluorine Substitution: Multi-fluorinated derivatives (e.g., 2,4-difluoro in Compound 7) generally show improved potency over mono-fluorinated compounds like the target .

Comparison with Sulfonamide Derivatives ()

The compound 4-ethoxy-3-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide () shares the propane-1-sulfonyl-tetrahydroquinoline scaffold but differs in:

  • Sulfonamide vs. Benzamide : The sulfonamide group in ’s compound may confer distinct electronic properties and hydrogen-bonding capabilities compared to the target’s benzamide.
  • 4-Ethoxy-3-fluoro Substitution : This substitution pattern could enhance lipophilicity and steric bulk relative to the target’s simpler 4-fluoro group .

Structural Trends

  • Sulfonyl/Carbonyl Linkers : Alkyl sulfonyl groups (e.g., propane-1-sulfonyl) improve solubility but may reduce membrane permeability compared to aryl sulfonyl or carbonyl groups.
  • Fluorination: Multi-fluorinated or trifluoromethyl-substituted analogs generally exhibit higher potency in enzyme inhibition (e.g., mTOR, RORγ) than mono-fluorinated derivatives.

Data Tables

Table 1: Structural Comparison of Tetrahydroquinoline Derivatives

Compound Position 1 Substituent Aromatic Group Biological Target
Target Propane-1-sulfonyl 4-fluorobenzamide Unknown
10e () Morpholine-4-carbonyl 3,5-bis(trifluoromethyl) mTOR
7 () 4-Fluorophenylsulfonyl 2,4-difluoro-sulfonamide RORγ

Table 2: Activity Data for RORγ Inhibitors ()

Compound Substituents IC50/EC50
SR1555 Not specified 1.5 μmol/L
ML209 Hexafluoro-2-hydroxypropan-2-yl 51 nmol/L
Compound 7 2,4-difluoro-sulfonamide <1 μmol/L

Biological Activity

4-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a fluorine atom and a sulfonamide functional group, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H21FN2O4S2, with a molecular weight of approximately 412.49 g/mol. The presence of various functional groups contributes to its chemical reactivity and biological activity.

Property Value
Molecular FormulaC18H21FN2O4S2
Molecular Weight412.49 g/mol
Functional GroupsFluoro, Sulfonamide

Antimicrobial Properties

Research indicates that sulfonamide compounds similar to this compound exhibit antimicrobial activity. These compounds can inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism. Preliminary studies have shown that this compound may act against various pathogens, making it a candidate for further investigation in antimicrobial therapy .

TRPM8 Antagonism

A notable area of interest is the compound's potential as an antagonist of the transient receptor potential melastatin 8 (TRPM8) channel. TRPM8 is implicated in pain signaling and thermosensation. In vitro studies suggest that this compound can inhibit TRPM8 activity, indicating its potential use in pain management therapies .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The sulfonamide group can inhibit enzymes critical for bacterial survival.
  • Ion Channel Modulation : By antagonizing TRPM8 channels, the compound may alter calcium influx and neuronal excitability related to pain perception.

Case Studies and Research Findings

Recent studies have explored the pharmacodynamics and pharmacokinetics of this compound:

  • In Vitro Studies : Investigations into the binding affinity of this compound to TRPM8 channels showed significant inhibition at micromolar concentrations.
  • Animal Models : Animal studies demonstrated reduced pain responses when treated with this compound compared to control groups .

Comparative Analysis with Similar Compounds

Compound Name Molecular Formula Biological Activity
4-fluoro-N-(propylsulfonyl)-1,2,3,4-tetrahydroquinolinC18H21FN2O4S2TRPM8 antagonist
3-chloro-4-fluoro-N-[1-(propane-1-sulfonyl)-tetrahydroquinolin]C18H20ClFN2O4S2Antimicrobial properties
4-fluoro-N-(1-(propane-sulfonyl)-isoquinolin)C17H19FN2O3SAntinociceptive effects

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